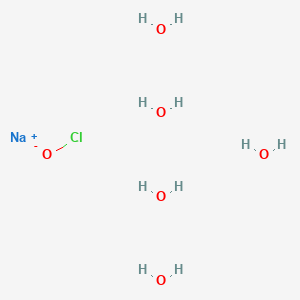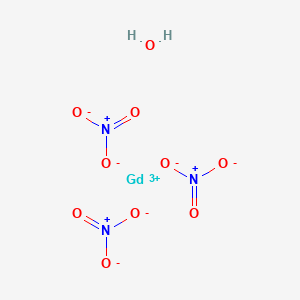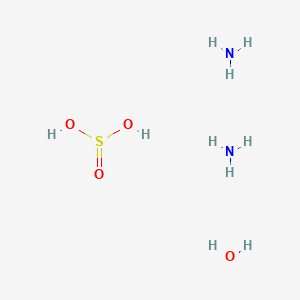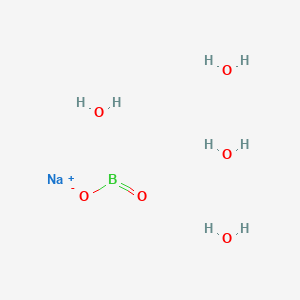
sodium;hypochlorite;pentahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “sodium;hypochlorite;pentahydrate” is known as dimepiperate. It is a thioamide herbicide primarily used in agriculture to control weeds, particularly in rice fields. Dimepiperate is a selective herbicide that inhibits the growth of specific weed species without harming the crop.
准备方法
Synthetic Routes and Reaction Conditions
Dimepiperate is synthesized using a multi-step process. The synthesis begins with the reaction of alpha, alpha-dimethylbenzyl thiol with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, followed by heating to 60-70°C. The product is then treated with piperidine carbonyl chloride to form dimepiperate. The reaction conditions include refluxing and subsequent purification steps to obtain the final product .
Industrial Production Methods
Industrial production of dimepiperate involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically formulated into an emulsifiable concentrate for agricultural use.
化学反应分析
Types of Reactions
Dimepiperate undergoes various chemical reactions, including:
Oxidation: Dimepiperate can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert dimepiperate to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thioamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives.
科学研究应用
Dimepiperate has several scientific research applications:
Chemistry: It is used as a model compound to study thioamide chemistry and reaction mechanisms.
Biology: Research on dimepiperate’s mode of action helps understand plant growth regulation and herbicide resistance.
Medicine: Although primarily an agricultural chemical, studies on its toxicity and environmental impact contribute to medical toxicology.
Industry: Dimepiperate is used in the development of new herbicides and agrochemicals.
作用机制
Dimepiperate acts as a lipid synthesis inhibitor in plants. It disrupts the balance of endogenous growth hormones, leading to the inhibition of protein synthesis and cell division. The compound is absorbed by the roots and leaves, translocated throughout the plant, and causes the death of the weed by disrupting its growth processes .
相似化合物的比较
Similar Compounds
Butachlor: Another herbicide used in rice fields, butachlor has a different mode of action, targeting cell division.
Pretilachlor: Similar to dimepiperate, pretilachlor is used for weed control in rice but has a different chemical structure and mode of action.
Uniqueness
Dimepiperate is unique due to its selective action on specific weed species and its mode of action as a lipid synthesis inhibitor. This makes it particularly effective in controlling weeds without harming the rice crop.
属性
IUPAC Name |
sodium;hypochlorite;pentahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClO.Na.5H2O/c1-2;;;;;;/h;;5*1H2/q-1;+1;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKLOBNGYGFRSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.[O-]Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
O.O.O.O.O.[O-]Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH10NaO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














